1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-5-1-2-6-17(15)23-18(24)22-11-13-7-8-16(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZADNLXUAWIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This reaction couples a pyridinyl boronic acid with a halogenated pyridine derivative. For [2,3'-bipyridine], the synthesis involves:
- Reactants : 3-Bromopyridine and pyridine-2-boronic acid.
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Base : Sodium carbonate (Na₂CO₃) or cesium fluoride (CsF).
- Solvent : Dimethoxyethane (DME) or toluene/water mixtures.
The reaction proceeds under inert atmosphere at 80–100°C for 12–24 hours, yielding the bipyridine core with >80% efficiency.
Photoredox-Mediated Cross-Coupling
Recent advances utilize photoredox catalysis for C–C bond formation under milder conditions. Using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst, alkyltrifluoroborates or carboxylates can couple with aryl halides at room temperature. While less common for bipyridines, this method offers potential for functionalized intermediates.
Functionalization at the 5-Position
Introducing the methylene group at the bipyridine’s 5-position requires precise regiocontrol.
Directed Ortho Metalation (DoM)
- Lithiation : Treating [2,3'-bipyridine] with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate at the 5-position.
- Quenching with Electrophiles : Addition of formaldehyde or iodomethane introduces hydroxymethyl or methyl groups, respectively.
- Oxidation : Hydroxymethyl groups are oxidized to carboxylic acids using KMnO₄ or CrO₃, followed by reduction to alcohols and subsequent bromination.
Friedel-Crafts Alkylation
While pyridines are typically deactivated for electrophilic substitution, electron-donating substituents or Lewis acids (e.g., AlCl₃) can facilitate methylene group introduction. This method is less favored due to competing side reactions.
Conversion to Bipyridinylmethylamine
The methylene group is functionalized to an amine for urea formation.
Gabriel Synthesis
Curtius Rearrangement
- Acyl Azide Formation : Treating bipyridinylcarboxylic acid with diphenylphosphoryl azide (DPPA) forms the acyl azide.
- Thermal Decomposition : Heating the azide produces an isocyanate intermediate, which is hydrolyzed to the amine.
Urea Linkage Formation
The final step involves coupling the bipyridinylmethylamine with 2-chlorophenyl isocyanate.
Isocyanate Route
Carbodiimide-Mediated Coupling
- Activation : Mix bipyridinylmethylamine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.
- Coupling : Add 2-chloroaniline and stir at room temperature for 12 hours.
- Workup : Acidic extraction removes unreacted reagents, yielding the urea product.
Comparative Analysis of Synthetic Routes
| Step | Method | Advantages | Challenges |
|---|---|---|---|
| Bipyridine Synthesis | Suzuki-Miyaura | High yield, scalability | Requires inert conditions |
| Photoredox | Mild conditions, functional tolerance | Limited substrate scope | |
| Methylene Introduction | DoM | Regioselective | Low-temperature sensitivity |
| Friedel-Crafts | Simple reagents | Poor selectivity | |
| Urea Formation | Isocyanate route | Rapid, high efficiency | Isocyanate handling hazards |
| Carbodiimide coupling | Avoids isocyanates | Lower yields |
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides of the bipyridine moiety.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, potentially altering the activity of metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-([2,3’-Bipyridin]-5-ylmethyl)-3-phenylurea: Lacks the chlorine atom in the phenyl group.
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-chlorophenyl)urea: Has the chlorine atom in a different position on the phenyl ring.
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,4-dichlorophenyl)urea: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This compound’s unique structure allows for distinct applications and potential advantages over similar compounds in various research fields.
Biological Activity
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea is an organic compound that has gained attention in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 348.79 g/mol. It typically appears as a pale yellow crystalline solid with a melting point around 250-252°C. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, but limited solubility in water.
The mechanism of action for this compound involves interactions with specific biological targets, particularly enzymes and receptors. The bipyridine moiety may coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, potentially modulating their functions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung) | 21.5 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | - | - |
| OVCAR-4 (Ovarian) | 28.7 | - | - |
| PC-3 (Prostate) | 15.9 | - | - |
| CAKI-1 (Renal) | 27.9 | - | - |
| MDA-MB-435 (Breast) | 15.1 | - | - |
These results suggest a broad spectrum of antitumor activity, indicating potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
These findings indicate its potential as a therapeutic agent against bacterial infections .
Synthesis Methods
The synthesis of this compound typically involves the reaction between 2-chlorophenyl isocyanate and a bipyridine derivative under controlled conditions, often using organic solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to facilitate the formation of the urea linkage.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the antiproliferative effects of various derivatives of urea compounds, including those similar to this compound, against human colon HCT116 and breast MCF-7 cell lines, showing significant inhibition of cell growth .
- Enzyme Inhibition : Another study highlighted its role as an enzyme inhibitor in metabolic pathways, suggesting that it could be developed into a therapeutic agent targeting specific diseases influenced by these enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea?
- Methodology : The synthesis of urea-linked compounds typically involves coupling amines with isocyanates or carbamoyl chlorides. For this compound, a plausible route includes:
Synthesis of the bipyridine-methylamine intermediate via alkylation of 2,3'-bipyridine.
Reaction with 2-chlorophenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or DMF) to form the urea linkage.
Purification via column chromatography or recrystallization, with characterization by , , and high-resolution mass spectrometry (HRMS) .
- Key Challenges : Ensuring regioselectivity during bipyridine functionalization and avoiding side reactions with the chlorophenyl group.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; validate with ≥95% purity thresholds.
- Structural Confirmation :
- NMR : Analyze and spectra to verify bipyridine and urea linkages.
- Mass Spectrometry : Confirm molecular weight (expected MW: ~368.44 g/mol) via HRMS or LC-MS .
- Crystallography : If single crystals are obtainable, X-ray diffraction can resolve stereochemical ambiguities .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology :
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values to known urea-based inhibitors .
- Solubility : Measure in DMSO and aqueous buffers (e.g., PBS) to guide in vitro dosing .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the urea group and π-π stacking with bipyridine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) to identify substituents enhancing selectivity .
Q. How should researchers address contradictory data in solubility and bioactivity across studies?
- Methodology :
- Reproducibility Checks : Standardize solvents (e.g., DMSO lot consistency) and cell culture conditions (e.g., serum concentration).
- Meta-Analysis : Aggregate data from PubChem and independent studies (e.g., kinase inhibition IC ranges) to identify outliers .
- Advanced Analytics : Use LC-MS/MS to detect degradation products affecting bioactivity .
Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?
- Methodology :
- Flow Chemistry : Optimize bipyridine alkylation in continuous flow reactors to improve yield and reduce side products.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer urea bond formation .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure batch consistency .
Q. How can the compound’s pharmacokinetic profile be predicted preclinically?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 interactions, and blood-brain barrier permeability.
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported kinase inhibition potency?
- Case Study : If one study reports IC = 50 nM for VEGFR2 while another shows no activity:
Verify assay conditions (e.g., ATP concentration, enzyme source).
Test compound stability under assay buffer conditions.
Validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
